molecular formula C7H13Cl2N3O B1310728 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride CAS No. 83732-72-3

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride

Cat. No.: B1310728
CAS No.: 83732-72-3
M. Wt: 226.1 g/mol
InChI Key: GYLCRBBRGGGHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3O and its molecular weight is 226.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Biological Impacts of Chemical Compounds

  • Estrogenic Chemicals and Environmental Impact : Research on Methoxychlor, a chlorinated hydrocarbon pesticide, highlights the importance of understanding the metabolism and environmental impact of chemical compounds. Methoxychlor's estrogenic activity, through its metabolite HPTE, and its adverse effects on fertility and development underline the potential health hazards of environmental estrogens (Cummings, A., 1997) Critical reviews in toxicology.

  • Psychoactive Substances and Their Effects : The study of 5-MeO-DALT, a psychoactive substance, emphasizes the significance of scientific literature on the pharmacological, physiological, and toxicological characteristics of novel compounds. This includes understanding their effects on human behavior and health risks (Corkery, J., Durkin, E., Elliott, S., Schifano, F., & Ghodse, A. H., 2012) Progress in Neuro-Psychopharmacology and Biological Psychiatry.

  • Intramolecular Reactions and Chemical Analysis : Understanding intramolecular reactions, such as double proton transfer in compounds like BP(OH)2, provides insight into the chemical properties and reaction mechanisms that could be relevant to studying similar compounds like 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (Glasbeek, M., 1999) Biochimica et Biophysica Acta.

  • Chelation Therapy and Metal Complexation : Research on hydroxypyridinones and their complexes with aluminium highlights the therapeutic applications of chemical compounds in chelation therapy. Such studies are crucial for designing drugs to treat metal toxicity (Santos, M. A., 2002) Coordination Chemistry Reviews.

  • Analytical and Toxicological Reviews : Reviews of the analytical methods used in determining antioxidant activity and the toxicological profiles of chemicals like chlorpyrifos demonstrate the comprehensive approaches needed to assess the safety, efficacy, and environmental impact of chemical compounds. These reviews provide frameworks for studying new substances, ensuring a thorough understanding of their properties and potential applications or hazards (Munteanu, I., & Apetrei, C., 2021, International Journal of Molecular Sciences) International Journal of Molecular Sciences.

Safety and Hazards

This compound is flammable and can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include carbon monoxide, carbon dioxide, and nitrogen oxides . It should be handled with care, especially when in contact with strong oxidants, as it can cause combustion .

Mechanism of Action

Target of Action

It is known that hc blue 7 is a basic colorant used in hair dyes . Therefore, it can be inferred that its primary targets are the hair follicles and hair shafts where it imparts color.

Pharmacokinetics

It primarily remains on the hair shaft where it exerts its color-changing effects .

Result of Action

The primary result of HC Blue 7’s action is a change in hair color. The compound penetrates the hair shaft and binds to the hair’s keratin, resulting in a visible color change .

Action Environment

The action of HC Blue 7 can be influenced by various environmental factors. For instance, the compound is known to be stable under light and heat Additionally, the compound is soluble in water , which may influence its application and removal process.

Biochemical Analysis

Biochemical Properties

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride plays a crucial role in biochemical reactions, particularly in the formation of hair dyes. It reacts with primary intermediates to form the final dye, and this reaction can be accelerated by the addition of an oxidizing agent . The compound interacts with various enzymes and proteins during this process, facilitating the formation of the desired color. The nature of these interactions involves the binding of the compound to the active sites of enzymes, leading to the formation of stable complexes that drive the reaction forward.

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause serious eye damage and may cause an allergic skin reaction . Additionally, it is harmful if swallowed and very toxic to aquatic life with long-lasting effects . These cellular effects highlight the importance of handling the compound with care in laboratory settings.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with enzymes involves the formation of stable enzyme-substrate complexes, which either inhibit or activate the enzyme’s activity. This binding interaction is crucial for the compound’s role in biochemical reactions, particularly in the formation of hair dyes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is stable under standard laboratory conditions, but its effects on cellular function can change over time. In repeated dose toxicity studies, the compound showed effects on calcium and chloride levels in male and female rats, respectively . These changes highlight the importance of monitoring the compound’s effects over time in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a 90-day oral toxicity study in rats, the compound showed a no-observed-adverse-effect level (NOAEL) of 50 mg/kg body weight per day . Higher doses resulted in changes to lipid metabolism, including increased cholesterol, triglyceride, and phospholipid levels . These findings indicate that the compound’s effects are dose-dependent, with higher doses leading to more significant biochemical changes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biochemical effects. Changes in metabolic flux and metabolite levels have been observed in studies involving the compound, highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell. The compound’s localization and accumulation within specific tissues can influence its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications may influence the compound’s localization, ensuring that it reaches the appropriate cellular sites for its intended function .

Properties

IUPAC Name

6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-9-7-5(8)3-4-6(10-7)11-2;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLCRBBRGGGHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879796
Record name HC Blue 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83732-72-3
Record name 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Blue 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200C548F9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.